molecular formula C17H25FN2O2S2 B2372275 4-fluoro-3-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034325-42-1

4-fluoro-3-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2372275
CAS No.: 2034325-42-1
M. Wt: 372.52
InChI Key: HJTKWIRHNVUENE-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorine atom, a methyl group, and a sulfonamide group attached to a benzene ring, which is further connected to a tetrahydrothiophene ring and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzene ring. The fluorine and methyl groups are introduced through halogenation and methylation reactions, respectively. The sulfonamide group is then attached using sulfonamide synthesis techniques. The tetrahydrothiophene and piperidine rings are introduced through cyclization reactions and subsequent functional group modifications.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted derivatives where different functional groups replace the original ones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its sulfonamide group, in particular, can interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases, such as inflammation or cancer.

Industry

In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of a wide range of products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may inhibit specific enzymes or receptors by binding to them and preventing their normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-methylbenzenesulfonamide

  • N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

  • 4-fluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Uniqueness

This compound is unique due to the combination of its fluorine, methyl, and sulfonamide groups, as well as its tetrahydrothiophene and piperidine rings. This combination of functional groups and structural elements provides it with distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-fluoro-3-methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2S2/c1-13-10-16(2-3-17(13)18)24(21,22)19-11-14-4-7-20(8-5-14)15-6-9-23-12-15/h2-3,10,14-15,19H,4-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTKWIRHNVUENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C3CCSC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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